molecular formula C8H14FNO B13910701 [(2R,7aS)-2-fluoro-hexahydro-1H-pyrrolizin-7a-yl]((2)H)methanol

[(2R,7aS)-2-fluoro-hexahydro-1H-pyrrolizin-7a-yl]((2)H)methanol

Cat. No.: B13910701
M. Wt: 161.21 g/mol
InChI Key: QAJRFPVPHUYVFE-PJSNUCDISA-N
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Description

(2R,7aS)-2-fluoro-hexahydro-1H-pyrrolizin-7a-ylH)methanol is a fluorinated organic compound with a unique structure that includes a hexahydro-1H-pyrrolizine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,7aS)-2-fluoro-hexahydro-1H-pyrrolizin-7a-ylH)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and pyrrolizine derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2R,7aS)-2-fluoro-hexahydro-1H-pyrrolizin-7a-ylH)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(2R,7aS)-2-fluoro-hexahydro-1H-pyrrolizin-7a-ylH)methanol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of (2R,7aS)-2-fluoro-hexahydro-1H-pyrrolizin-7a-ylH)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R,7aS)-2-chloro-hexahydro-1H-pyrrolizin-7a-ylH)methanol
  • (2R,7aS)-2-bromo-hexahydro-1H-pyrrolizin-7a-ylH)methanol
  • (2R,7aS)-2-iodo-hexahydro-1H-pyrrolizin-7a-ylH)methanol

Properties

Molecular Formula

C8H14FNO

Molecular Weight

161.21 g/mol

IUPAC Name

dideuterio-[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol

InChI

InChI=1S/C8H14FNO/c9-7-4-8(6-11)2-1-3-10(8)5-7/h7,11H,1-6H2/t7-,8+/m1/s1/i6D2

InChI Key

QAJRFPVPHUYVFE-PJSNUCDISA-N

Isomeric SMILES

[2H]C([2H])([C@@]12CCCN1C[C@@H](C2)F)O

Canonical SMILES

C1CC2(CC(CN2C1)F)CO

Origin of Product

United States

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